molecular formula C6H5N5O2 B1293043 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 89488-18-6

7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Número de catálogo: B1293043
Número CAS: 89488-18-6
Peso molecular: 179.14 g/mol
Clave InChI: PTSICDOKXJVZBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyrimidine core with an amino group at position 7 and a carboxylic acid moiety at position 4. This compound (CAS: 89488-18-6) is classified as a laboratory chemical and intermediate in synthetic organic chemistry, with applications in medicinal and agrochemical research . Its discontinuation in commercial catalogs (e.g., CymitQuimica) suggests specialized use or challenges in large-scale production .

Propiedades

IUPAC Name

7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6/h1-2H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSICDOKXJVZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-18-6
Record name 7-Amino[1.2.4]triazolo[1.5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

One-Pot Three-Component Reaction

A notable method for synthesizing 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid involves the following steps:

  • Reactants : The reaction typically uses 3-amino-1,2,4-triazole, ethyl cyanoacetate, and an aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalyst : The use of 4,4'-trimethylenedipiperidine (TMDP) as a catalyst has shown promising results due to its eco-friendly properties and ability to enhance yields significantly.

  • Solvent System : A mixture of water and ethanol (1:1 v/v) is employed as a solvent at reflux temperatures.

  • Procedure : The reactants are stirred together under reflux conditions for a specified duration (typically around 2 hours), leading to high yields of the product.

The efficiency of this method was demonstrated in a study where yields reached up to 82% under optimized conditions.

Cyclization Method

Another approach involves cyclization reactions starting from appropriate precursors:

  • Starting Materials : Typically includes substituted triazoles and carboxylic acids or their derivatives.

  • Reaction Conditions : These reactions may require heating and can be performed in various solvents depending on the solubility of the reactants.

  • Yield Optimization : The yield can be increased by adjusting parameters such as temperature, time, and concentration of reactants.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid:

Method Reactants Catalyst Solvent Yield (%) Notes
One-Pot Three-Component Reaction 3-amino-1,2,4-triazole + aldehyde + ethyl cyanoacetate TMDP Water/Ethanol (1:1) Up to 82% Eco-friendly; high yield
Cyclization Substituted triazoles + carboxylic acids Varies Varies Variable Dependent on specific conditions

Análisis De Reacciones Químicas

Types of Reactions: 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Positional Isomers and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
7-Amino-2-methyl isomer Methyl at C2 C₇H₇N₅O₂ 193.17 1211486-58-6
2-Amino-7-methyl isomer Methyl at C7 C₇H₇N₅O₂ 193.17 1394306-55-8
7-Amino-2-cyclobutyl derivative Cyclobutyl at C2 C₁₀H₁₁N₅O₂ 233.23 N/A
7-(Difluoromethyl) derivative Difluoromethyl at C7 C₇H₅F₂N₅O₂ 229.15 1160246-22-9

Key Observations :

  • Positional isomerism: The 7-amino-2-methyl and 2-amino-7-methyl isomers share identical molecular weights but exhibit distinct biological and physicochemical properties due to altered hydrogen-bonding and steric effects .

Functional Group Modifications

  • Carboxamide derivatives : Replacement of the carboxylic acid with carboxamide (e.g., 7-(2-methoxyphenyl)-5-methyl-1,7-dihydrotriazolopyrimidine-6-carboxamide) improves membrane permeability due to reduced polarity .
  • Esterification: Ethyl ester derivatives (e.g., ethyl 7-amino-triazolopyrimidine-6-carboxylate, CAS: 92673-40-0) are intermediates in prodrug design, offering enhanced solubility for synthetic manipulation .

Yield and Scalability

  • Ethyl ester derivatives are synthesized in high yields (94–95%) via acid-catalyzed esterification, demonstrating scalability .

Antiproliferative Activity

  • 2-Amino-triazolopyrimidine carboxamides exhibit moderate activity against cancer cell lines, with IC₅₀ values in the micromolar range, attributed to kinase inhibition .
  • Organotin(IV) complexes of 7-amino-triazolopyrimidine derivatives show enhanced cytotoxicity, likely due to metal coordination improving target affinity .

Actividad Biológica

7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (often abbreviated as 7-Amino-TPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the triazolo-pyrimidine family, known for their diverse pharmacological properties. Recent studies have focused on its structure-activity relationships and biological mechanisms, revealing its potential in various therapeutic areas.

  • Chemical Formula: C₆H₅N₅O₂
  • CAS Number: 89488-18-6
  • Molecular Weight: 165.14 g/mol
  • Structure: The compound features a triazole ring fused with a pyrimidine ring, with an amino group and a carboxylic acid functional group contributing to its reactivity and biological potential.

Antiviral Activity

Recent research has highlighted the antiviral properties of 7-Amino-TPCA. For instance, hybrid compounds derived from triazolo[1,5-a]pyrimidines have shown significant antiviral activity against influenza viruses by disrupting critical protein-protein interactions involved in viral replication. One study reported an IC50 value of 12 μM against RNA-dependent RNA polymerase (RdRP) interactions, demonstrating the compound's effectiveness in inhibiting viral replication without cytotoxic effects at high concentrations (up to 250 μM) .

Anti-cancer Potential

The compound has also been evaluated for its anti-cancer properties. A structure-activity relationship study indicated that derivatives of triazolo-pyrimidines could inhibit thymidine phosphorylase, an enzyme implicated in cancer progression. Compounds similar to 7-Amino-TPCA exhibited inhibitory effects on angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231), suggesting a potential role in cancer therapy .

Enzyme Inhibition

The inhibition of specific enzymes is another critical aspect of 7-Amino-TPCA's biological activity. It has been shown to affect the activity of thymidine phosphorylase, with varying degrees of inhibition observed among different analogs. This mechanism is particularly relevant for developing anti-tumor agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of 7-Amino-TPCA is crucial for optimizing its biological activity. The presence of the amino and carboxylic acid groups appears to enhance its interaction with target enzymes and receptors. Modifications at various positions on the triazole and pyrimidine rings can lead to significant changes in potency and selectivity against specific biological targets.

Table: Summary of Biological Activities

Activity Type Effect IC50/EC50 Values Reference
AntiviralInhibition of RdRP interactionIC50 = 12 μM
Anti-cancerInhibition of thymidine phosphorylaseIC50 values vary
AngiogenesisReduced expression of VEGF and MMP-9Not specified

Case Studies

  • Antiviral Activity Against Influenza : A study demonstrated that derivatives of triazolo[1,5-a]pyrimidines could effectively inhibit influenza virus replication by targeting RdRP interactions. The study utilized a minireplicon assay to evaluate antiviral efficacy, showing that certain modifications led to enhanced activity against both FluA and FluB strains .
  • Anti-Cancer Mechanisms : In vitro studies involving MDA-MB-231 breast cancer cells revealed that compounds derived from 7-Amino-TPCA significantly inhibited angiogenesis markers. The findings suggest that these compounds could play a role in limiting tumor growth by disrupting the angiogenic process .

Q & A

Q. What are the established synthetic routes for 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?

The synthesis typically involves cyclocondensation reactions starting from 3-amino-1,2,4-triazoles. Key methodologies include:

  • Reaction with β-ketoesters : For example, aminotriazole reacts with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization to yield triazolopyrimidine derivatives .
  • Malonate-based routes : Refluxing aminotriazole with diethyl ethoxymethylenemalonate in acetic acid produces 4,7-dihydro-7-oxo derivatives, purified via filtration and ether washing .
  • Catalytic protocols : Using tetramethylenediamine phosphate (TMDP) in water-ethanol mixtures improves reaction efficiency for chlorophenyl-substituted analogs .

Q. How are spectroscopic techniques employed to confirm the structure of these compounds?

Critical characterization methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.87–7.34 ppm) and carbon frameworks (e.g., carbonyl carbons at ~165 ppm) .
  • IR spectroscopy : Identifies functional groups like C=O (1690–1710 cm⁻¹) and NH₂ (3300–3450 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533) confirm molecular weight .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. What solvents and catalysts enhance synthesis efficiency?

  • Solvents : DMF enables high-temperature cyclization , while ethanol-water mixtures (1:1 v/v) improve solubility and reduce side reactions in catalytic protocols .
  • Catalysts : TMDP increases yield (up to 92%) in water-ethanol systems by stabilizing intermediates .

Advanced Research Questions

Q. How can experimental design optimize synthesis yield and purity?

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of aminotriazole, β-ketoester, and aldehyde to minimize byproducts .
  • Temperature control : Reflux in acetic acid (3 hours) ensures complete cyclization without decomposition .
  • Purification : Sequential filtration (to remove insoluble impurities) and ethanol recrystallization enhance purity (>95%) .
  • Catalyst screening : TMDP outperforms traditional acids (e.g., HCl) in reducing reaction time from 12 hours to 30 minutes .

Q. How to address contradictions in spectral data during structural elucidation?

  • Variable substituent effects : Electron-withdrawing groups (e.g., Cl) downfield-shift aromatic protons in NMR (δ 8.05–8.91 ppm vs. δ 7.34–7.38 ppm for unsubstituted analogs) .
  • Tautomeric forms : 4,7-dihydro vs. 7-oxo tautomers exhibit distinct IR carbonyl stretches (1690 cm⁻¹ vs. 1710 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for analogs with overlapping NMR signals .

Q. What strategies guide structure-activity relationship (SAR) studies for bioactivity?

  • Core modifications : Introducing methylthio (SMe) or cycloalkyl groups alters CB2 receptor binding affinity (e.g., compound 31 with Kᵢ = 12 nM) .
  • Substituent positioning : Para-substituted aryl groups (e.g., p-tolyl) enhance metabolic stability compared to ortho/meta analogs .
  • In silico docking : Predict interactions with target proteins (e.g., benzo[b]thiophene-based derivatives show high docking scores for kinase inhibition) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Protocols

MethodReagents/ConditionsYieldKey Reference
β-Ketoester cyclizationAminotriazole, DMF, methanol, 10–12 min fusion68–75%
Malonate routeAcetic acid reflux, diethyl ethoxymethylenemalonate82%
Catalytic (TMDP)Water-ethanol (1:1), TMDP, RT, 30 min92%

Q. Table 2: Spectral Signatures of Key Derivatives

Compound¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Ethyl 5-amino-7-(4-ClPh)8.87 (s, 1H, triazole)1695 (C=O), 3350 (NH)436.2
7-Amino-3-(2'-ClPh-azo)8.91 (br, NH), 7.38 (ArH)2210 (CN), 1620 (C=N)533

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.